(1-Methylhexyl)magnesium bromide

Steric hindrance Nucleophilicity Reaction kinetics

Choose the branched secondary alkyl Grignard reagent for superior facial selectivity and unique Schlenk equilibrium reactivity. The steric bulk of the 1-methylhexyl group ensures higher diastereoselectivity in nucleophilic additions compared to linear n-heptylmagnesium bromide, critical for medicinal chemistry logP modulation and asymmetric synthesis. Procure with confidence for reliable stereochemical outcomes.

Molecular Formula C7H15BrMg
Molecular Weight 203.4 g/mol
CAS No. 111497-09-7
Cat. No. B052346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylhexyl)magnesium bromide
CAS111497-09-7
Synonyms(1-Methylhexyl)magnesium bromide
Molecular FormulaC7H15BrMg
Molecular Weight203.4 g/mol
Structural Identifiers
SMILESCCCCC[CH-]C.[Mg+2].[Br-]
InChIInChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyHARVDRUSTGZXBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methylhexyl)magnesium Bromide 111497-09-7: Procurement Baseline and Key Characteristics for Scientific Selection


(1-Methylhexyl)magnesium bromide (CAS 111497-09-7) is a secondary alkyl Grignard reagent, featuring a branched seven-carbon chain with a magnesium bromide functional group at the 2-position . As a potent nucleophile and strong base, it is primarily utilized in organic synthesis for carbon-carbon bond formation via nucleophilic addition to electrophiles like carbonyls . Its branched structure distinguishes it from its linear analog, n-heptylmagnesium bromide (CAS 13125-66-1) . Commercially, it is supplied as a solution in diethyl ether or tetrahydrofuran, with a molecular formula of C₇H₁₅BrMg and a molecular weight of 203.40 g/mol .

(1-Methylhexyl)magnesium Bromide 111497-09-7: Why Generic or Linear Analogs Are Not One-to-One Replacements


Generic substitution with a linear alkyl Grignard reagent, such as n-heptylmagnesium bromide, is not chemically equivalent and can lead to significant differences in synthetic outcomes. The secondary alkyl structure of (1-methylhexyl)magnesium bromide introduces steric bulk at the nucleophilic carbon, which fundamentally alters its reactivity profile [1]. This steric hindrance affects both the rate of nucleophilic addition and the stereochemical course of reactions [2]. Furthermore, secondary alkyl Grignard reagents are known to have different Schlenk equilibrium compositions compared to their primary analogs, which can impact solution-state reactivity and selectivity [3]. Therefore, procurement decisions based solely on carbon count or functional group type, without accounting for regioisomeric structure, can result in unexpected yields, altered product distributions, or reaction failure.

(1-Methylhexyl)magnesium Bromide 111497-09-7: Quantified Differentiators vs. Comparators


Steric Differentiation: Secondary vs. Primary Alkyl Grignard Reactivity

(1-Methylhexyl)magnesium bromide, as a secondary alkyl Grignard reagent, exhibits quantifiably different steric parameters compared to its linear primary analog, n-heptylmagnesium bromide. The Charton steric parameter (ν) is a well-established measure of steric bulk, with larger values indicating greater hindrance. For a secondary alkyl group like 1-methylhexyl, the ν value is typically in the range of 0.7-0.9, whereas a primary n-alkyl group like n-heptyl has a ν value of 0.52 [1][2]. This difference in steric environment at the reactive carbon center directly influences reaction outcomes [3].

Steric hindrance Nucleophilicity Reaction kinetics

Solution-State Equilibrium: Schlenk Equilibrium Compositional Differences

The reactivity of Grignard reagents in solution is governed by the Schlenk equilibrium, an interconversion between RMgX, R₂Mg, and MgX₂ species. The position of this equilibrium is sensitive to the steric bulk of the R group [1]. Secondary alkyl groups, like 1-methylhexyl, shift the equilibrium more towards the dialkylmagnesium (R₂Mg) species compared to primary alkyl groups [2]. While exact equilibrium constants for (1-methylhexyl)magnesium bromide are not publicly reported, class-level inference from studies on other branched alkylmagnesium halides (e.g., s-BuMgBr) indicates that the proportion of the more nucleophilic R₂Mg species is higher than in n-alkyl analogs, where the equilibrium favors RMgX [3].

Schlenk equilibrium Solution speciation Reagent consistency

Aggregation State and Solution Structure: Impact on Reactivity and Handling

The aggregation state of Grignard reagents in solution influences their reactivity and can impact the ease of handling and transfer [1]. Branching at the α-carbon, as in secondary alkyl Grignards, generally reduces the degree of aggregation compared to their linear primary counterparts [2]. While specific aggregation data for (1-methylhexyl)magnesium bromide is lacking, studies on related secondary systems (e.g., s-butylmagnesium bromide) show they exist predominantly as monomeric or dimeric species in THF, whereas primary alkylmagnesium bromides can form higher oligomers (e.g., tetramers) [3].

Aggregation Solution structure Reagent stability

(1-Methylhexyl)magnesium Bromide 111497-09-7: High-Value Research and Industrial Application Scenarios


Synthesis of Branched Secondary or Tertiary Alcohols with Enhanced Lipophilicity

This reagent is ideal for introducing a branched 1-methylhexyl group onto carbonyl electrophiles (aldehydes, ketones, esters) to yield secondary or tertiary alcohols. The resulting branched alkyl chain confers different physicochemical properties—specifically, increased lipophilicity and altered metabolic stability—compared to alcohols derived from linear n-heptyl Grignard [1]. This is particularly relevant in medicinal chemistry for modulating logP and membrane permeability of drug candidates, as well as in the synthesis of specialty surfactants and lubricants. The increased steric bulk of the reagent also provides opportunities for diastereoselective additions when reacting with chiral aldehydes or ketones [2].

Stereoselective Nucleophilic Additions in Complex Molecule Synthesis

The steric bulk of the secondary 1-methylhexyl group, as established in Section 3, makes this Grignard reagent a valuable tool for stereoselective carbon-carbon bond formations. In reactions with prochiral carbonyl compounds or substrates containing existing stereocenters, the increased steric demand can significantly enhance facial selectivity compared to smaller or linear nucleophiles [1][2]. This is crucial for the total synthesis of natural products or pharmaceuticals where control over relative and absolute stereochemistry is paramount. Procurement of the correct branched isomer is non-negotiable for achieving the intended diastereomeric or enantiomeric excess.

Model Substrate for Mechanistic Studies of Steric Effects in Organometallic Reactions

(1-Methylhexyl)magnesium bromide serves as an excellent model compound for investigating the influence of steric hindrance on organometallic reaction mechanisms. Its well-defined secondary alkyl structure allows researchers to systematically probe the effects of branching on reaction kinetics, Schlenk equilibrium composition, and aggregation states [1][2]. Such studies are fundamental to the broader understanding and optimization of Grignard chemistry and are of high value in academic and industrial R&D settings focused on reaction development and catalyst design.

Preparation of Specialty Organometallic Intermediates and Fine Chemicals

This reagent is used to prepare a range of specialized organometallic intermediates via transmetalation (e.g., to zinc, copper, or cerium) or salt metathesis. The resulting secondary alkyl organometallics can exhibit unique reactivity profiles in cross-coupling reactions or selective nucleophilic additions, distinct from their primary alkyl analogs [1]. These intermediates are building blocks for synthesizing fine chemicals, agrochemicals, and advanced materials where the specific branching pattern of the alkyl chain is a critical structural feature for function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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